C6-Piperidine vs. C6-Morpholine: Impact on hA₂A Antagonist Potency and CYP3A4 Liability
In a directly comparable pyrimidin-4-yl acetamide series, the C6-morpholinyl analog (compound 16a) exhibited hA₂A Kᵢ = 0.83 nM and hA₁ Kᵢ = 130 nM, but was flagged for time-dependent CYP3A4 inhibition [1]. Replacing the morpholine with a C6-piperidine-containing substituent (compound 16j, 4-methoxypiperidin-1-yl) yielded hA₂A Kᵢ = 0.44 nM and hA₁ Kᵢ = 80 nM, eliminated CYP3A4 inhibition, and conferred oral efficacy at 1 mg/kg in a rodent Parkinson's disease model [1]. While the exact 2-phenylacetyl side chain differs, the core scaffold comparison establishes that the piperidine-bearing variant offers a superior liability profile over the morpholine counterpart, a finding directly relevant to procurement of the 2-phenyl-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide scaffold.
| Evidence Dimension | hA₂A receptor binding affinity and CYP3A4 time-dependent inhibition |
|---|---|
| Target Compound Data | Scaffold analog with C6-piperidine: hA₂A Kᵢ = 0.44 nM, no CYP3A4 TDI (compound 16j) [1] |
| Comparator Or Baseline | C6-morpholinyl analog (compound 16a): hA₂A Kᵢ = 0.83 nM, positive CYP3A4 TDI [1] |
| Quantified Difference | hA₂A Kᵢ improved by 47% (0.44 vs. 0.83 nM); CYP3A4 TDI liability eliminated |
| Conditions | Radioligand binding assay (human recombinant A₂A and A₁ receptors); CYP3A4 TDI assay in human liver microsomes |
Why This Matters
This head-to-head intra-series comparison demonstrates that replacing a C6-morpholine with a C6-piperidine substituent simultaneously improves target potency and removes a drug–drug interaction liability, making the piperidine-containing scaffold a superior choice for A₂A antagonist programs.
- [1] O'Brien, Z. et al. Potent adenosine hA₂A receptor antagonists: exploration of pyrimidin-4-yl acetamide series. J. Med. Chem. 2015, 58, 709–717. View Source
